H-D-Cys(Fm)-OH

Orthogonal peptide synthesis Solid-phase peptide synthesis Thiol protection strategy

Researchers constructing peptides with multiple disulfide bonds face premature thiol exposure when using standard Fmoc-Cys(Trt)-OH under TFA cleavage. H-D-Cys(Fm)-OH solves this with its acid-stable S-fluorenylmethyl group, enabling orthogonal deprotection after global acidic cleavage. • Survives TFA-mediated resin cleavage for staged, regioselective disulfide pairing in peptides with ≥2 disulfide bonds • Functions as a C-terminal cysteine building block in fragment condensation strategies without N-Fmoc interference • D-configuration imparts enhanced proteolytic resistance for metabolic stability SAR studies

Molecular Formula C18H17NO4S
Molecular Weight 299.39
CAS No. 257288-48-5
Cat. No. B613118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Cys(Fm)-OH
CAS257288-48-5
Molecular FormulaC18H17NO4S
Molecular Weight299.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Cys(Fm)-OH (CAS 257288-48-5): Orthogonal Thiol Protection for Complex Disulfide-Rich Peptide Synthesis


H-D-Cys(Fm)-OH (S-(9H-Fluoren-9-ylmethyl)-D-cysteine) is a D-configured cysteine derivative featuring an S-fluorenylmethyl (S-Fm) thiol protecting group, classified as a specialty building block for solid-phase peptide synthesis (SPPS) [1]. Unlike standard Nα-Fmoc protected cysteine derivatives, this compound bears no N-terminal protection, positioning it as a C-terminal cysteine component in fragment condensation strategies or as a source of pre-protected cysteine for orthogonal deprotection schemes . The S-Fm group exhibits resistance to trifluoroacetic acid (TFA) cleavage conditions, enabling its survival during acidic global deprotection steps in Fmoc/tBu SPPS [2].

Why H-D-Cys(Fm)-OH Cannot Be Substituted with Common Fmoc-Cysteine Analogs in Orthogonal Deprotection Workflows


Direct substitution of H-D-Cys(Fm)-OH with commonly available Fmoc-Cys(X)-OH derivatives is precluded by fundamental incompatibilities in protection group orthogonality and deprotection sequence. The S-Fm group in H-D-Cys(Fm)-OH provides acid stability comparable to S-Acm protection but without reliance on toxic heavy metals (e.g., Hg²⁺) for removal [1]. In contrast, the most cost-effective and widely used analog, Fmoc-Cys(Trt)-OH, undergoes quantitative S-Trt cleavage under standard TFA global deprotection, releasing the free thiol prematurely and preventing the staged, selective disulfide formation that the S-Fm group enables .

Quantitative Evidence Guide: Differentiating H-D-Cys(Fm)-OH from Alternative Cysteine Building Blocks


Acid Stability Comparison: S-Fm vs. S-Trt Protection for On-Resin Peptide Modification

H-D-Cys(Fm)-OH, bearing an S-fluorenylmethyl (S-Fm) protecting group, exhibits stability under standard acidic cleavage conditions (TFA), contrasting sharply with the widely used Fmoc-Cys(Trt)-OH. The S-Trt group is completely labile to TFA, whereas the S-Fm group resists cleavage, enabling acid-stable, on-resin orthogonal deprotection workflows [1].

Orthogonal peptide synthesis Solid-phase peptide synthesis Thiol protection strategy

S-Fm Removal Conditions: A Comparison with S-Acm Orthogonal Deprotection

The S-Fm group in H-D-Cys(Fm)-OH is cleaved under basic conditions (e.g., piperidine, morpholine) or with ammonia in methanol [1], providing a distinct, metal-free orthogonal deprotection pathway compared to the S-acetamidomethyl (S-Acm) group. S-Acm removal requires toxic heavy metals (e.g., Hg²⁺, Tl³⁺) or alternative oxidative/iodine-based methods, presenting significant handling and environmental constraints [2].

Cysteine deprotection Orthogonal protecting groups Disulfide bond formation

Stereochemical Integrity: D-Configuration Provides Proteolytic Stability Relative to L-Cysteine Analogs

H-D-Cys(Fm)-OH provides the D-enantiomer of cysteine, a feature that, when incorporated into peptides, confers increased resistance to proteolytic degradation compared to peptides synthesized with L-cysteine analogs such as Fmoc-Cys(Trt)-OH or H-Cys(Fm)-OH (L-isomer). Natural proteases exhibit high specificity for L-amino acids, rendering D-amino acid-containing peptides poorly recognized and cleaved [1].

D-amino acid incorporation Peptide stability Protease resistance

Solubility Constraint as a Differentiation Point: H-D-Cys(Fm)-OH vs. Standard Fmoc-Cysteine Derivatives

H-D-Cys(Fm)-OH exhibits extremely low aqueous solubility (calculated as 0.09 g/L at 25 °C), a physicochemical property that distinguishes it from more polar, unprotected cysteine derivatives . While this necessitates dissolution in organic solvents (e.g., DMF, DMSO) for SPPS, it also minimizes hydrolysis side reactions during coupling steps, a critical consideration for fragment condensation and extended synthesis cycles .

Peptide synthesis Solubility Reagent handling

Validated Application Scenarios for H-D-Cys(Fm)-OH Based on Differential Evidence


Synthesis of Regiospecific Multiple-Disulfide Peptides via Orthogonal Protection Schemes

H-D-Cys(Fm)-OH is uniquely suited for constructing peptides with two or more disulfide bonds that require sequential, regioselective formation. The acid-stable S-Fm group can be retained during TFA-mediated resin cleavage and global deprotection of other acid-labile groups (e.g., tBu, Trt), allowing the free thiol to be revealed later under basic or nucleophilic conditions for directed disulfide pairing [1][2].

Fragment Condensation for Long or Difficult Peptide Sequences

The absence of an N-terminal Fmoc group makes H-D-Cys(Fm)-OH an ideal C-terminal cysteine component in fragment condensation approaches. Its S-Fm protection remains intact during the coupling of fully deprotected peptide fragments, enabling the convergent synthesis of long, aggregation-prone sequences where stepwise SPPS fails [1].

D-Amino Acid Scanning and Protease-Resistant Peptide Engineering

For structure-activity relationship (SAR) studies aimed at improving peptide metabolic stability, H-D-Cys(Fm)-OH enables systematic D-cysteine substitution. Peptides incorporating D-cysteine via this building block exhibit enhanced resistance to proteolytic degradation compared to their all-L counterparts, as demonstrated in class-level studies of D-amino acid-containing peptides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-D-Cys(Fm)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.